molecular formula C11H16BrNO B358744 2-{[(4-bromophenyl)methyl]amino}butan-1-ol CAS No. 870540-69-5

2-{[(4-bromophenyl)methyl]amino}butan-1-ol

Cat. No.: B358744
CAS No.: 870540-69-5
M. Wt: 258.15g/mol
InChI Key: GGWXHHXJNVYQLE-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C11H16BrNO It is a brominated derivative of butanol, featuring a benzylamine group substituted with a bromine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]amino}butan-1-ol typically involves the reaction of 4-bromobenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amines.

    Substitution: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(4-Bromobenzyl)amino]butan-2-one.

    Reduction: Formation of 2-[(4-Bromobenzyl)amino]butane.

    Substitution: Formation of 2-[(4-Methoxybenzyl)amino]butan-1-ol or 2-[(4-Ethoxybenzyl)amino]butan-1-ol.

Scientific Research Applications

2-{[(4-bromophenyl)methyl]amino}butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The bromine atom on the benzene ring can enhance the compound’s binding affinity and specificity for its target, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)amino]butan-1-ol
  • 2-[(4-Fluorobenzyl)amino]butan-1-ol
  • 2-[(4-Methylbenzyl)amino]butan-1-ol

Uniqueness

2-{[(4-bromophenyl)methyl]amino}butan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[(4-bromophenyl)methylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-2-11(8-14)13-7-9-3-5-10(12)6-4-9/h3-6,11,13-14H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWXHHXJNVYQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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